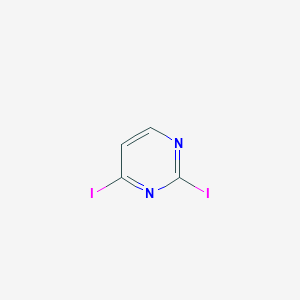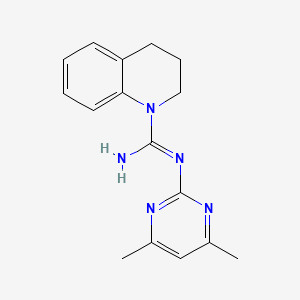
N-(4,6-dimethylpyrimidin-2-yl)-3,4-dihydroquinoline-1(2H)-carboximidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4,6-dimethylpyrimidin-2-yl)-3,4-dihydroquinoline-1(2H)-carboximidamide, also known as 4,6-dimethylpyrimidin-2-yl)-3,4-dihydroquinoline-1(2H)-carboximidamide, is a synthetic compound that has been widely studied and used in scientific research. It is a versatile compound that has been used to investigate a wide range of biochemical and physiological processes.
Wissenschaftliche Forschungsanwendungen
Pharmacological Exploration of Isoquinoline Derivatives
Isoquinoline derivatives have been extensively studied for their pharmacological importance, with research indicating their potential in addressing central nervous system disorders, among other therapeutic areas. Danao et al. (2021) highlight the chemical properties and biological activities of isoquinoline and its synthetic derivatives, underscoring their application in developing novel therapeutic agents for a range of diseases, including antimicrobial, antitumor, anti-inflammatory, and neuroprotective effects (Danao, Malghade, Mahapatra, Motiwala, & Mahajan, 2021).
Antimicrobial and Antitumor Applications
Research on N-oxides and other nitrogen-containing heterocycles, like those structurally related to the queried compound, has demonstrated significant antimicrobial and antitumor activities. Dembitsky, Gloriozova, and Poroikov (2015) review the biological activities of isoquinoline N-oxides isolated from plants, revealing their confirmed antimicrobial and antitumor activities and suggesting their potential as leads for drug discovery (Dembitsky, Gloriozova, & Poroikov, 2015).
Application in Organic Light-Emitting Diodes (OLEDs)
The rapid development of organic optoelectronics has seen the exploration of various organic compounds, including isoquinoline derivatives, for their application in OLED devices. Squeo and Pasini (2020) provide an overview of BODIPY-based organic semiconductors, highlighting the structural design and synthesis of these materials for use in OLEDs, indicating the versatility of isoquinoline derivatives in electronic applications (Squeo & Pasini, 2020).
Exploration in Antimalarial Therapeutics
Chloroquine and its derivatives have been extensively studied for their antimalarial effects. Njaria, Okombo, Njuguna, and Chibale (2015) review the chemical structures, biological evaluation, and potential therapeutic applications of chloroquine (CQ) and its derivatives, illustrating the ongoing research efforts to repurpose or reposition these compounds for various infectious and noninfectious diseases, showcasing the adaptability of these compounds in medicinal chemistry (Njaria, Okombo, Njuguna, & Chibale, 2015).
Significance in Drug Discovery
Gupta, Luxami, and Paul (2021) discuss the significance of 8-hydroxyquinolines in drug discovery, emphasizing their potential in synthesizing novel agents for various therapeutic targets. Their review covers recent literature on 8-hydroxyquinoline derivatives, showcasing their broad spectrum of biological activities and their role in developing treatments for proliferative, microbial, fungal, and viral diseases, as well as neurodegenerative disorders (Gupta, Luxami, & Paul, 2021).
Eigenschaften
IUPAC Name |
N'-(4,6-dimethylpyrimidin-2-yl)-3,4-dihydro-2H-quinoline-1-carboximidamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5/c1-11-10-12(2)19-16(18-11)20-15(17)21-9-5-7-13-6-3-4-8-14(13)21/h3-4,6,8,10H,5,7,9H2,1-2H3,(H2,17,18,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUZSHWPKXOJSKX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N=C(N)N2CCCC3=CC=CC=C32)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NC(=N1)/N=C(\N)/N2CCCC3=CC=CC=C32)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4,6-dimethylpyrimidin-2-yl)-3,4-dihydroquinoline-1(2H)-carboximidamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

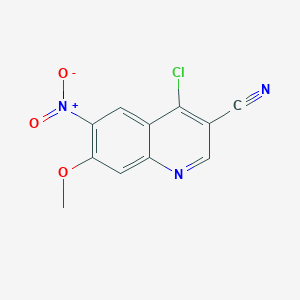
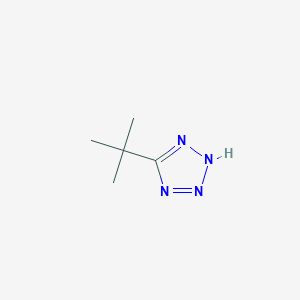
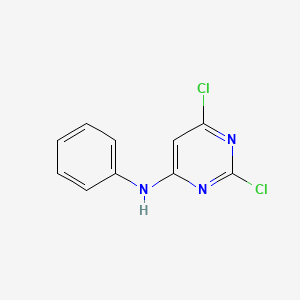
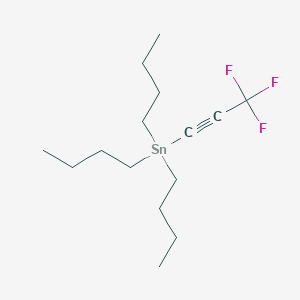
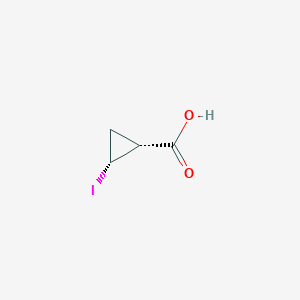
![2-{4-[3-(Trifluoromethyl)phenyl]piperazin-1-yl}ethanamine](/img/structure/B1310654.png)
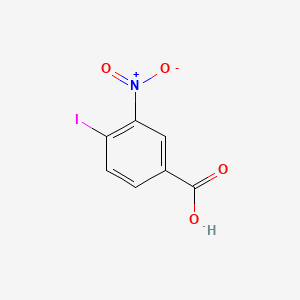
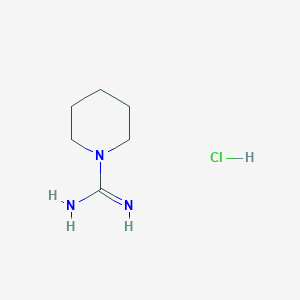
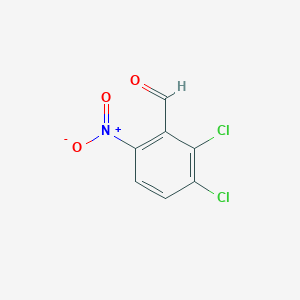
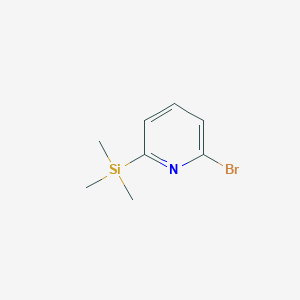
![1-[2-(Methylsulphonyl)phenyl]piperazine](/img/structure/B1310665.png)
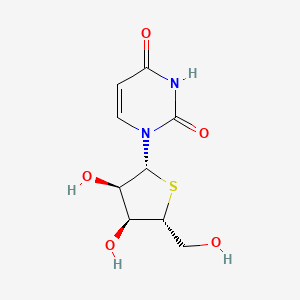
![1-Bromo-4-[(phenylsulfonyl)methyl]benzene](/img/structure/B1310668.png)
